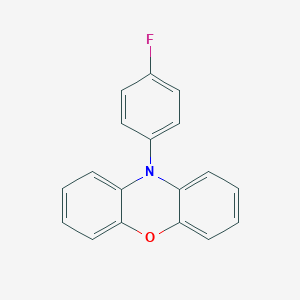
10-(4-Fluorophenyl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Fluorophenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their unique structural properties, which include a tricyclic system composed of two benzene rings fused to an oxazine ring. The addition of a fluorophenyl group at the 10th position enhances its chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-fluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid derivative of 4-fluorobenzene and phenoxazine in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed cross-coupling methods. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 10-(4-Fluorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenoxazine derivatives.
Scientific Research Applications
10-(4-Fluorophenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as flame-retardant epoxy resins.
Mechanism of Action
The mechanism of action of 10-(4-Fluorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting the replication process, and inducing apoptosis in cancer cells. The compound’s fluorophenyl group enhances its binding affinity to target proteins, leading to increased efficacy in its biological activities .
Comparison with Similar Compounds
Phenoxazine: The parent compound without the fluorophenyl group.
10-Phenyl-10H-phenoxazine: Similar structure but lacks the fluorine atom.
10-(4-Chlorophenyl)-10H-phenoxazine: Contains a chlorine atom instead of fluorine.
Uniqueness: 10-(4-Fluorophenyl)-10H-phenoxazine is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and enhances its ability to penetrate biological membranes, making it more effective in various applications .
Properties
Molecular Formula |
C18H12FNO |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
10-(4-fluorophenyl)phenoxazine |
InChI |
InChI=1S/C18H12FNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H |
InChI Key |
AZRAFWLLNGZSND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















